
(2S)-2-chloro-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-chloro-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the second carbon of the propanamide chain and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-N-phenylpropanamide typically involves the reaction of (2S)-2-chloropropanoic acid with aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-chloro-N-phenylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (2S)-2-hydroxy-N-phenylpropanamide.
Reduction Reactions: The compound can be reduced to (2S)-2-amino-N-phenylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the phenyl group can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: (2S)-2-hydroxy-N-phenylpropanamide.
Reduction: (2S)-2-amino-N-phenylpropanamide.
Oxidation: Various oxidized derivatives of the phenyl group.
Scientific Research Applications
(2S)-2-chloro-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-chloro-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-chloro-N-phenylpropanamide: The enantiomer of (2S)-2-chloro-N-phenylpropanamide.
(2S)-2-bromo-N-phenylpropanamide: Similar structure with a bromo group instead of a chloro group.
(2S)-2-chloro-N-(4-methylphenyl)propanamide: Similar structure with a methyl-substituted phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the chloro group, which imparts distinct chemical and biological properties. Its enantiomer, (2R)-2-chloro-N-phenylpropanamide, may exhibit different biological activities due to the difference in spatial arrangement.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
40781-29-1 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(2S)-2-chloro-N-phenylpropanamide |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
BWWXKHHVIAJJFM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=C1)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


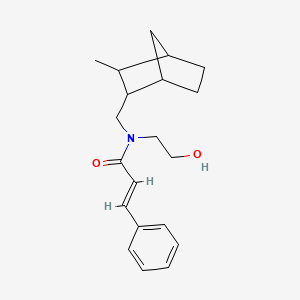
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
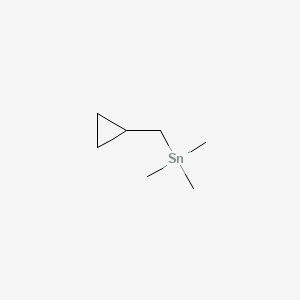
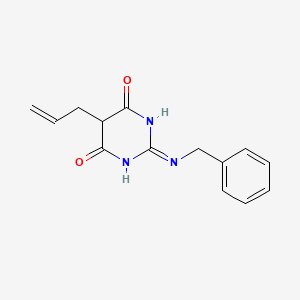

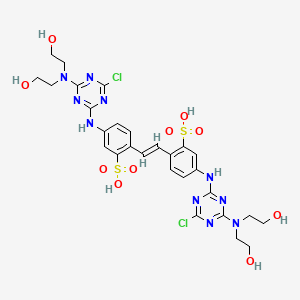
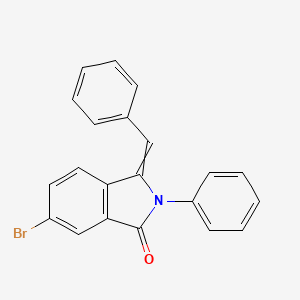
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
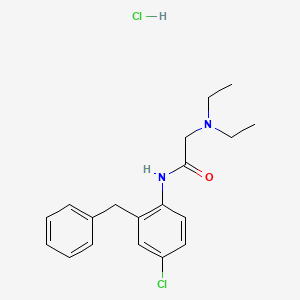


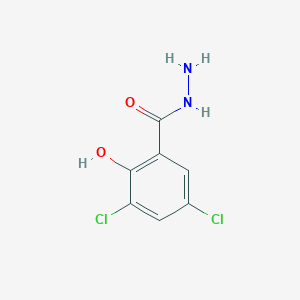
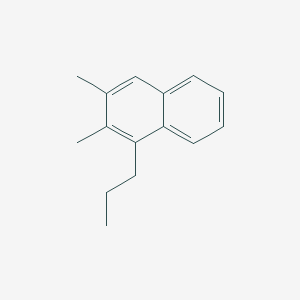
![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
